molecular formula C10H11Cl2NO2 B3256403 (3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid CAS No. 269396-52-3

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid

Cat. No. B3256403
CAS RN: 269396-52-3
M. Wt: 248.1 g/mol
InChI Key: TYJLKWUTGBOOBY-MRVPVSSYSA-N
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Description

“(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid” is a chemical compound. It is also known as “®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride” and is used for experimental and research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination . Another compound, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized through a detailed structural and molecular docking study .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Chemical reactions can be analyzed using various methods. For instance, “Rxn-INSIGHT” is a tool that provides fast chemical reaction analysis using bond-electron matrices . Chemiluminescence is another phenomenon where light is emitted as the result of a chemical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, the properties of a compound like “®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride” can be found in databases like ChemicalBook .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and properties. For instance, Diclofenac, a phenylacetic acid derivative, inhibits cyclooxygenase-1 and -2, the enzymes responsible for the production of prostaglandin .

Safety and Hazards

The safety and hazards of a compound can be determined from its Safety Data Sheet (SDS). For instance, the SDS of a similar compound, “(S)-3-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID HYDROCHLORIDE”, provides information about its hazards, precautions, and first-aid measures .

properties

IUPAC Name

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLKWUTGBOOBY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254017
Record name (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid

CAS RN

269396-52-3
Record name (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-2,4-dichlorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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